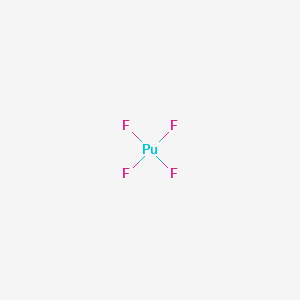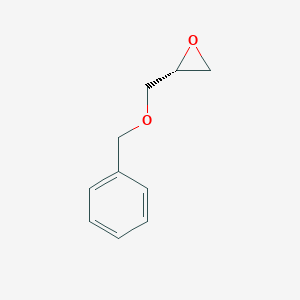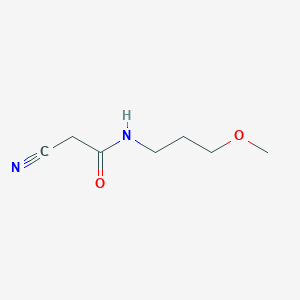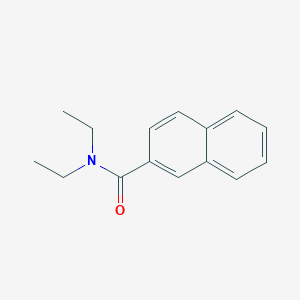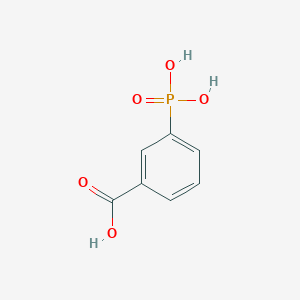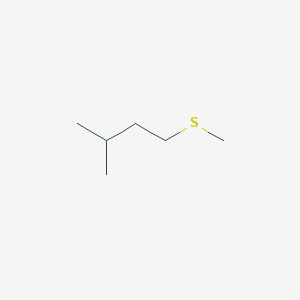
5-Methyl-2-thiahexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-thiahexane is an organic compound that belongs to the family of thiaalkanes. It is a colorless liquid with a strong odor that is commonly used in organic synthesis. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-thiahexane is not fully understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It can also act as a ligand in coordination chemistry.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 5-Methyl-2-thiahexane. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Methyl-2-thiahexane is its unique properties that make it a useful reagent and solvent in organic synthesis. However, one of the limitations is that it is not readily available commercially and must be synthesized in a laboratory setting.
Direcciones Futuras
There are several future directions for research on 5-Methyl-2-thiahexane. One area of interest is the development of new synthetic methods for this compound. Another area of interest is the study of its potential applications in the production of new materials and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
In conclusion, 5-Methyl-2-thiahexane is a unique organic compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has low toxicity. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 5-Methyl-2-thiahexane involves the reaction between 1,5-hexadiene and sulfur in the presence of a catalyst. This reaction leads to the formation of 5-Methyl-2-thiahexane as the major product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5-Methyl-2-thiahexane has been extensively studied for its potential applications in various fields. In organic synthesis, it is used as a reagent and solvent due to its unique properties. It has also been studied for its potential use in the production of pharmaceuticals, agrochemicals, and polymers.
Propiedades
Número CAS |
13286-90-3 |
|---|---|
Nombre del producto |
5-Methyl-2-thiahexane |
Fórmula molecular |
C6H14S |
Peso molecular |
118.24 g/mol |
Nombre IUPAC |
3-methyl-1-methylsulfanylbutane |
InChI |
InChI=1S/C6H14S/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 |
Clave InChI |
ABIKQXWLJOURPN-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC |
SMILES canónico |
CC(C)CCSC |
Otros números CAS |
13286-90-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





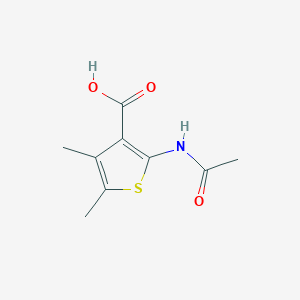
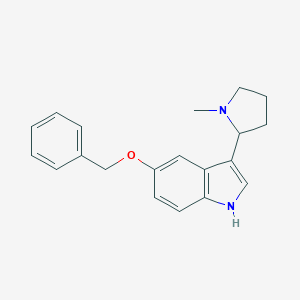
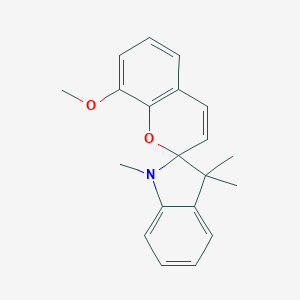
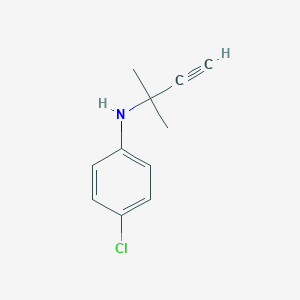
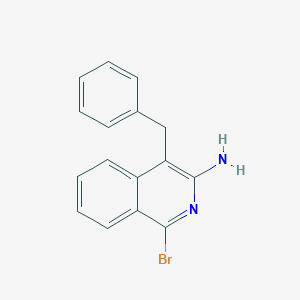
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
